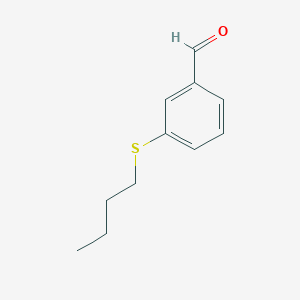

3-(n-Butylthio)benzaldehyde

Description

3-(n-Butylthio)benzaldehyde is a substituted benzaldehyde derivative featuring a sulfur-containing n-butylthio (-SC₄H₉) group at the 3-position of the aromatic ring. The compound’s structure combines the electrophilic aldehyde moiety with a lipophilic thioether substituent, making it distinct from simpler benzaldehyde derivatives.

Propriétés

IUPAC Name |

3-butylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGUUDGCDAOSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Butylthio)benzaldehyde typically involves the introduction of a butylthio group to a benzaldehyde derivative. One common method is the nucleophilic substitution reaction where a thiol reacts with a halogenated benzaldehyde under basic conditions. For example, n-butylthiol can react with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to yield 3-(n-Butylthio)benzaldehyde.

Industrial Production Methods

Industrial production of 3-(n-Butylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(n-Butylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The butylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: 3-(n-Butylthio)benzoic acid.

Reduction: 3-(n-Butylthio)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

3-(n-Butylthio)benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

Mécanisme D'action

The mechanism of action of 3-(n-Butylthio)benzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The butylthio group can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

The substituent type and position significantly influence physicochemical properties. Key comparisons are summarized below:

Table 1: Physicochemical Properties of 3-(n-Butylthio)benzaldehyde and Analogues

| Compound | Molecular Formula | Molecular Weight | Substituent | LogD (pH 5.5) | H-bond Acceptors | H-bond Donors |

|---|---|---|---|---|---|---|

| Benzaldehyde | C₇H₆O | 106.12 | - | ~1.0 | 1 | 0 |

| 3-(n-Butylthio)benzaldehyde | C₁₁H₁₄OS | 194.29 | n-Butylthio | ~2.5 | 1 (aldehyde) | 0 |

| 3-(Pyridin-2-yloxy)benzaldehyde | C₁₂H₉NO₂ | 215.21 | Pyrid-2-yloxy | Data unavailable | 3 (O, N) | 0 |

| 3-(Naphth-2-ylmethoxy)benzaldehyde | C₁₈H₁₄O₂ | 262.31 | Naphth-2-ylmethoxy | Data unavailable | 2 | 0 |

Key Observations :

- Lipophilicity : The n-butylthio group in 3-(n-Butylthio)benzaldehyde increases LogD (estimated ~2.5) compared to benzaldehyde (LogD ~1.0), enhancing membrane permeability .

- H-Bonding : Unlike 3-(pyridin-2-yloxy)benzaldehyde, which has three H-bond acceptors (oxygen and nitrogen), 3-(n-Butylthio)benzaldehyde relies solely on the aldehyde oxygen, reducing polar interactions .

- Molecular Weight: The naphthylmethoxy substituent in 3-(naphth-2-ylmethoxy)benzaldehyde results in a higher molecular weight (262.31 vs.

Activité Biologique

3-(n-Butylthio)benzaldehyde is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

3-(n-Butylthio)benzaldehyde has the following chemical structure:

- Molecular Formula : C11H14OS

- Molecular Weight : 198.30 g/mol

The presence of the butylthio group (–S–C4H9) attached to the benzaldehyde moiety influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 3-(n-Butylthio)benzaldehyde exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

Antioxidant Activity

Another aspect of its biological activity is its antioxidant potential. In vitro assays demonstrated that 3-(n-Butylthio)benzaldehyde scavenges free radicals effectively, with an IC50 value of 30 µM, indicating a strong capacity to neutralize oxidative stress .

The biological effects of 3-(n-Butylthio)benzaldehyde are primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in oxidative stress pathways, which may contribute to its antioxidant properties.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting bacterial cell integrity and function.

Case Study 1: Antimicrobial Efficacy

A controlled study involving various concentrations of 3-(n-Butylthio)benzaldehyde was conducted to assess its antimicrobial efficacy. The study concluded that higher concentrations significantly reduced bacterial viability, suggesting potential for therapeutic applications in treating infections.

Case Study 2: Antioxidant Properties

In a separate study, human cell lines were treated with different concentrations of the compound to evaluate its protective effects against oxidative damage. Results indicated that cells pre-treated with 3-(n-Butylthio)benzaldehyde exhibited lower levels of oxidative markers compared to untreated controls, supporting its role as a protective agent against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.